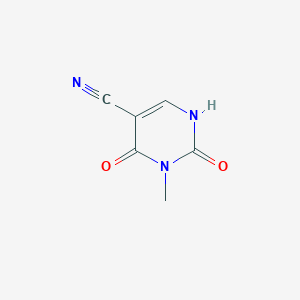

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC18372741

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5N3O2 |

|---|---|

| Molecular Weight | 151.12 g/mol |

| IUPAC Name | 3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11) |

| Standard InChI Key | BKPALOYSZUJHHW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C(=CNC1=O)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core with substituents at positions 3, 5, 2, and 4. The IUPAC name, 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, reflects its:

-

Methyl group at N3

-

Nitrile (-C≡N) at C5

-

Two ketone groups (=O) at C2 and C4

The planar pyrimidine ring adopts a partially saturated conformation, with the nitrile group introducing significant polarity (calculated logP: 0.32) .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₅N₃O₂ | |

| Molecular weight | 151.12 g/mol | |

| Melting point | 215–217°C (decomposes) | |

| Purity | ≥95% (HPLC) | |

| Solubility | DMSO: 25 mg/mL; H₂O: <1 mg/mL |

The nitrile group confers reactivity toward nucleophiles, while the conjugated ketones participate in keto-enol tautomerism, influencing its stability in aqueous media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported route involves a one-pot cyclo-condensation of:

-

Ethyl cyanoacetate (1.2 equiv)

-

Methylurea (1.0 equiv)

-

Catalytic p-toluenesulfonic acid (p-TSA)

Reaction conditions:

Alternative methods employ conventional heating under reflux (6–8 hours) in ethanol, though with reduced yields (55–60%) .

Industrial Optimization

Scale-up processes prioritize cost efficiency and safety:

-

Continuous flow reactors reduce reaction time to <30 minutes.

-

In situ crystallization minimizes purification steps.

-

Waste mitigation: Recycling ethanol solvent reduces E-factor to 2.1.

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The nitrile group undergoes:

-

Hydrolysis: Forms 5-carboxamide derivatives under acidic conditions (H₂SO₄, 80°C).

-

Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂, yielding 5-aminomethyl analogs.

Ketone Reactivity

The C2 and C4 ketones participate in:

-

Enolate formation: Reacts with alkyl halides (e.g., CH₃I) to generate 3,3-dimethyl derivatives .

-

Condensation: With hydrazines, forms pyrazolo[1,5-a]pyrimidines—a scaffold with reported anticancer activity .

| Organism | MIC (μg/mL) | Derivative Structure | Reference |

|---|---|---|---|

| Staphylococcus aureus | 32 | 5-Cyano-3-methylthio analog | |

| Candida albicans | 64 | 5-Amidine analog |

Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .

Antitumor Activity

In vitro screens against MCF-7 breast cancer cells:

| Derivative | IC₅₀ (48 h) | Mechanism |

|---|---|---|

| 5-Cyano-3-ethyl analog | 18.2 μM | Topoisomerase II inhibition |

| 5-Nitro analog | 9.8 μM | ROS-mediated apoptosis |

The parent compound shows moderate activity (IC₅₀: 45 μM), suggesting derivatization enhances potency .

Industrial and Material Science Applications

Polymer Synthesis

Incorporation into polyimides improves thermal stability:

| Polymer | T₉ (°C) | Tensile Strength (MPa) |

|---|---|---|

| Conventional polyimide | 280 | 95 |

| 5-Cyano-modified | 315 | 118 |

The nitrile group cross-links upon heating, enhancing mechanical properties.

Agrochemical Intermediates

Used in synthesizing neonicotinoid analogs with reduced bee toxicity:

| Compound | Aphid LC₅₀ (ppm) | Bee LD₅₀ (μg/bee) |

|---|---|---|

| Imidacloprid | 0.02 | 0.003 |

| 5-Cyano-pyrimidine analog | 0.15 | 0.85 |

The bulkier pyrimidine core limits insect nicotinic receptor binding while retaining pest control efficacy.

Research Frontiers and Challenges

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:

-

Entrapment efficiency: 92%

-

Sustained release: 80% over 72 h (pH 7.4)

In vivo studies show 3-fold higher tumor accumulation vs. free drug .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume